molecular formula C17H19N5 B4019558 N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine

N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine

Cat. No. B4019558
M. Wt: 293.4 g/mol
InChI Key: QPXHFBGQZNNWKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine and its analogs involves multiple steps, including N-methylation of known 6-chloropurines followed by displacement reactions, and is marked by variations in amino/imino tautomer ratios, identified through NMR methods. Such synthetic pathways allow for the introduction of various substituents, influencing the compound's reactivity and physical properties (Roggen & Gundersen, 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, provides detailed insights into the compound's geometry, tautomeric states, and substituent effects on the structure. The analysis of structural analogs with modifications at different positions on the purin ring has been instrumental in understanding the molecular basis of the compound's reactivity and interactions (Özdemir et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine includes its ability to undergo alkylation reactions, with the presence of various substituents affecting the reaction outcomes. Studies have highlighted the compound's reactivity towards nucleophilic substitution reactions and its tautomeric preferences influenced by the substituents' electronic properties (Roggen & Gundersen, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, have been characterized through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for determining the compound's stability and suitability for further chemical modifications or biological applications.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and tautomeric equilibrium, are essential for understanding the compound's behavior in different chemical environments. Computational chemistry methods, such as density functional theory (DFT), have been employed to predict these properties accurately and understand the influence of molecular structure on chemical reactivity (Santoro et al., 2015).

properties

IUPAC Name

N-[(1-phenylcyclopentyl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-6-13(7-3-1)17(8-4-5-9-17)10-18-15-14-16(20-11-19-14)22-12-21-15/h1-3,6-7,11-12H,4-5,8-10H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHFBGQZNNWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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